

ATTO 565 Maleimide: A Detailed Protocol for Protein Labeling

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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the covalent labeling of proteins with **ATTO 565 maleimide**. This bright and photostable rhodamine dye is a valuable tool for a wide range of applications, including fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional group allows for specific conjugation to free sulfhydryl groups (thiols) on cysteine residues within a protein.[1][3][4]

Overview of ATTO 565 Maleimide

ATTO 565 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These properties make it particularly well-suited for demanding applications that require sensitive and robust fluorescent signals. The maleimide moiety provides a highly selective reactive partner for thiol groups under specific pH conditions, forming a stable thioether bond.[5][6]

Table 1: Physicochemical and Spectroscopic Properties of **ATTO 565 Maleimide**

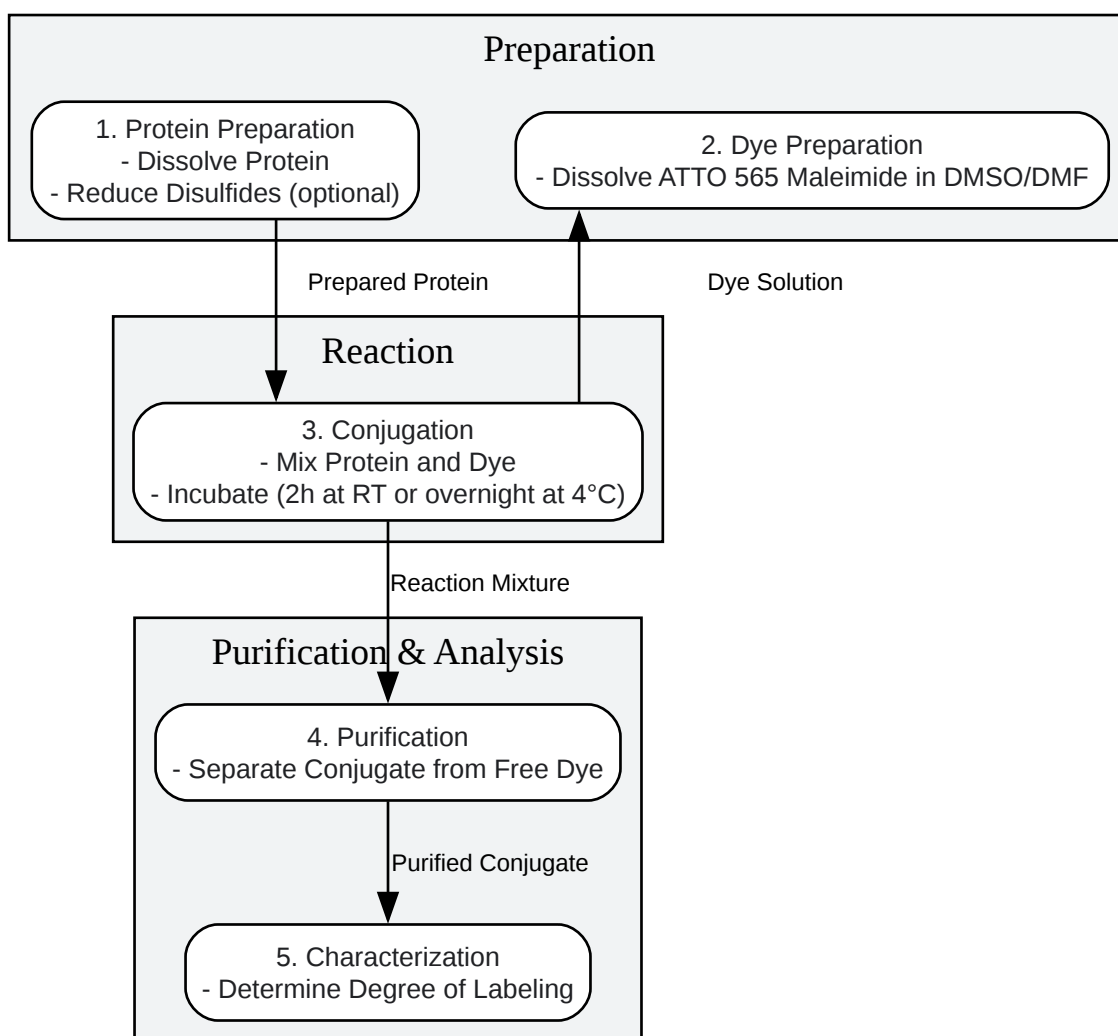
Property	Value	Reference
Molecular Weight (MW)	733.16 g/mol	[1][7]
Excitation Maximum (λ _{abs})	564 nm	[1]
Emission Maximum (λ _{fl})	590 nm	[1]
Molar Extinction Coefficient (ε _{max})	1.2 x 10 ⁵ M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (η _{fl})	90%	[1]
Fluorescence Lifetime (τ _{fl})	4.0 ns	[1]
Recommended Storage (unopened)	-20°C, protected from light and moisture	[6][7]

Reaction Principle

The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of ATTO 565. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol groups are sufficiently deprotonated and nucleophilic, while primary amines (like those on lysine residues) are mostly protonated and thus less reactive.[1][5][6] This pH-dependent selectivity allows for the specific labeling of cysteine residues.

Experimental Workflow

The overall workflow for labeling a protein with **ATTO 565 maleimide** consists of four main stages: protein preparation, dye preparation, conjugation reaction, and purification of the labeled protein.



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Fig. 1: Experimental workflow for protein labeling with **ATTO 565 maleimide**.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents

Table 2: Required Materials and Reagents

Reagent/Material	Specifications
ATTO 565 Maleimide	Lyophilized powder
Protein of Interest	Containing at least one free cysteine residue
Reaction Buffer	Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5)
Reducing Agent (optional)	TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
Anhydrous Solvent	Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Quenching Reagent (optional)	Glutathione or β -mercaptoethanol
Purification System	Gel filtration column (e.g., Sephadex G-25), dialysis, HPLC, or FPLC
Storage Buffer	Buffer suitable for the stability of the labeled protein

Protein Preparation

- Dissolve the protein: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen reaction buffer (pH 7.0-7.5).[\[8\]](#)[\[9\]](#) Buffers should be free of thiols. If the buffer contains amines like Tris, ensure the pH is maintained within the recommended range to minimize side reactions.
- Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a reducing agent.
 - Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[\[8\]](#)[\[10\]](#) Incubate for 20-30 minutes at room temperature.[\[10\]](#) TCEP does not need to be removed before adding the dye.[\[1\]](#)
 - Using DTT: Add a 10-fold molar excess of DTT. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[\[1\]](#)[\[10\]](#)

- Degas the buffer (optional but recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[\[1\]](#)[\[8\]](#)

ATTO 565 Maleimide Stock Solution Preparation

- Equilibrate the vial: Allow the vial of lyophilized **ATTO 565 maleimide** to warm to room temperature before opening to prevent moisture condensation.
- Dissolve the dye: Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[\[1\]](#)[\[3\]](#)[\[4\]](#) For example, dissolve 1.0 mg of the dye in 50-200 μ l of solvent.[\[5\]](#)[\[6\]](#) Vortex briefly to ensure complete dissolution.
 - Note: Maleimide stock solutions are susceptible to hydrolysis and should be prepared fresh.[\[5\]](#)[\[6\]](#) If storage is necessary, store in the dark at -20°C for up to one month.[\[10\]](#)

Conjugation Reaction

- Determine dye-to-protein molar ratio: A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[\[1\]](#)[\[10\]](#)[\[11\]](#) For proteins with a single cysteine, a lower ratio (e.g., 1.3-fold molar excess) may be sufficient.[\[6\]](#) It is recommended to test a few different ratios to find the optimal condition for your protein.[\[10\]](#)
- Add the dye to the protein: While gently stirring or vortexing the protein solution, add the calculated volume of the **ATTO 565 maleimide** stock solution dropwise.[\[1\]](#)
- Incubate: Protect the reaction mixture from light by wrapping the container in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[\[1\]](#)

Purification of the Labeled Protein

- Quench the reaction (optional): To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or β -mercaptoethanol can be added.[\[1\]](#)
- Separate the conjugate: It is crucial to remove the unreacted dye and any hydrolyzed, non-reactive dye from the labeled protein.[\[6\]](#) Several methods can be used depending on the protein and the scale of the reaction:[\[10\]](#)[\[11\]](#)

- Gel Filtration Chromatography: This is the most common method. Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller free dye molecules.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Dialysis: This method is also effective but may be slower. It is more suitable for water-soluble maleimides.[\[8\]](#)[\[12\]](#)
- HPLC/FPLC: These techniques can provide higher purity conjugates.[\[10\]](#)[\[11\]](#)

Table 3: Summary of Recommended Reaction Conditions

Parameter	Recommended Range/Value	Notes
Protein Concentration	1-10 mg/mL (50-100 μ M)	Higher concentrations can improve reaction efficiency.
Reaction Buffer	PBS, Tris, HEPES	Must be free of thiols.
pH	7.0 - 7.5	Optimal for selective reaction with thiols. [1] [5] [6]
Dye:Protein Molar Ratio	10:1 to 20:1	This should be optimized for each specific protein. [1] [10] [11]
Reaction Time	2 hours at room temperature or overnight at 4°C	Protect from light during incubation. [1]
Purification Method	Gel filtration, dialysis, HPLC, FPLC	Choice depends on the protein and desired purity. [10] [11]

Characterization and Storage

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of ATTO 565, which is 564 nm (A564).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{564} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where:
 - CF280 is the correction factor for ATTO 565 (0.12).[\[1\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{564} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} for ATTO 565 is 120,000 M⁻¹ cm⁻¹.[\[1\]](#)
- Calculate the DOL:
 - DOL = Dye Concentration / Protein Concentration

Storage of the Conjugate

For best results, use the purified conjugate immediately.[\[10\]](#) If storage is necessary, follow these guidelines:

- Short-term (up to one week): Store at 2-8°C in the dark.[\[11\]](#)
- Long-term (up to one year): Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[\[11\]](#) Alternatively, add 50% glycerol and store at -20°C. [\[11\]](#) Always protect the labeled protein from light.

By following this detailed protocol, researchers can successfully label their proteins of interest with **ATTO 565 maleimide** for a variety of downstream applications, leveraging the exceptional properties of this fluorescent dye.

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